![molecular formula C10H11BrFN B2814321 8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1861258-47-0](/img/structure/B2814321.png)
8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
This compound is a type of tetrahydroisoquinoline . It’s used as a pharmaceutical intermediate . It’s related to a class of compounds that have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 230.08 . The storage temperature is 4 degrees Celsius . The InChI code is 1S/C9H9BrFN/c10-9-7-5-12-4-3-6 (7)1-2-8 (9)11/h1-2,12H,3-5H2 .Scientific Research Applications
- Researchers have synthesized novel compounds based on 8-Br-7-F-3-Me-THIQ and evaluated their antibacterial properties against various pathogenic bacterial strains . These compounds could potentially serve as antibacterial agents.
- Imidazole derivatives, including those containing the THIQ scaffold, have therapeutic potential. They may exhibit antifungal, anti-inflammatory, or anticancer activities .
- While not directly related to 8-Br-7-F-3-Me-THIQ, the synthesis and application of trifluoromethylpyridines are relevant. These compounds are key motifs in active agrochemicals and pharmaceutical ingredients .
Antibacterial Properties
Imidazole-Containing Compounds
Trifluoromethylpyridines in Agrochemicals and Pharmaceuticals
Safety and Hazards
The compound is classified as Acute Tox. 2 Dermal, Acute Tox. 3 Oral, Acute Tox. 4 Inhalation, Aquatic Chronic 3, Eye Dam. 1, Skin Corr. 1B, and STOT SE 2 . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
The primary targets of 8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline are currently unknown. This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
The mode of action of 8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is not well-studied. As a member of the THIQ class, it is likely to interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
THIQ compounds are known to influence various biochemical pathways, but the exact pathways and downstream effects for this specific compound remain to be elucidated .
Result of Action
As a THIQ compound, it may have potential therapeutic effects against various infective pathogens and neurodegenerative disorders . .
Action Environment
The action, efficacy, and stability of 8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s storage temperature is recommended to be 4°C . .
properties
IUPAC Name |
8-bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c1-6-4-7-2-3-9(12)10(11)8(7)5-13-6/h2-3,6,13H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVRFBVNONIQCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline |
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